
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems by binding to and altering the activity of specific receptors. For example, it has been shown to bind to dopamine receptors and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptor systems it interacts with. In general, it has been shown to have effects on neurotransmitter release, synaptic plasticity, and behavior. For example, it has been shown to increase dopamine and serotonin release, enhance long-term potentiation, and increase locomotor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone in lab experiments is its potential as a tool for studying the mechanisms of addiction and drug abuse. It has been shown to have effects on the same neurotransmitter systems that are involved in addiction and drug abuse, making it a useful tool for studying these processes. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and their potential applications in various fields. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific receptors.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone involves the reaction of 4-chlorobenzophenone with 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in a solvent such as ethanol or methanol. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, it has been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-10-12-24(13-11-16)14-20(25)15-27-21-8-4-18(5-9-21)22(26)17-2-6-19(23)7-3-17/h2-9,16,20,25H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHIXLNODBBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


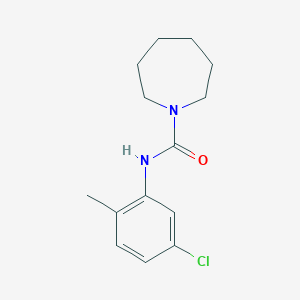
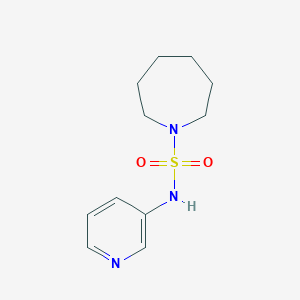
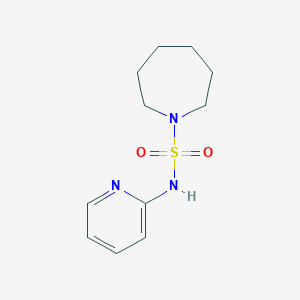
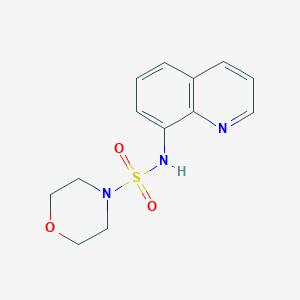
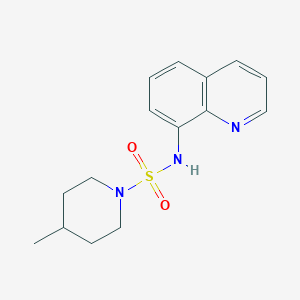
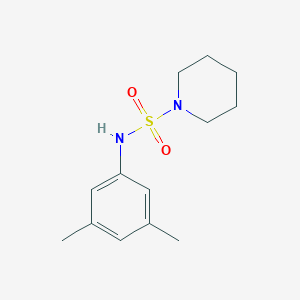

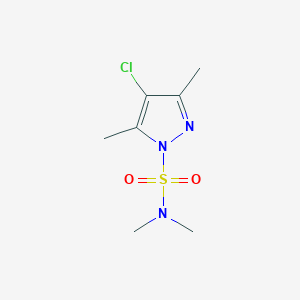
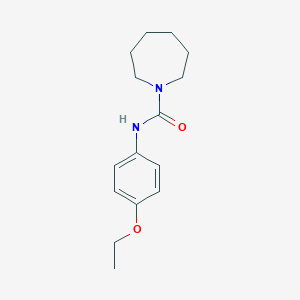

![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)

![1-[(4-Methylpiperidyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B497094.png)